molecular formula C24H25N3O2 B11961871 N,N-Bis-(2-salicylideneaminoethyl)-aniline CAS No. 52761-19-0

N,N-Bis-(2-salicylideneaminoethyl)-aniline

Cat. No.: B11961871
CAS No.: 52761-19-0
M. Wt: 387.5 g/mol
InChI Key: KRFPKOOMJXCUCZ-UHFFFAOYSA-N
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Description

N,N-Bis-(2-salicylideneaminoethyl)-aniline is a Schiff base ligand known for its ability to form stable complexes with various metal ions. This compound is characterized by its hexadentate nature, allowing it to coordinate with metal ions through multiple donor atoms. It has garnered significant interest in the fields of coordination chemistry and catalysis due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis-(2-salicylideneaminoethyl)-aniline typically involves the condensation reaction between salicylaldehyde and N,N-bis(2-aminoethyl)aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base ligand is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis-(2-salicylideneaminoethyl)-aniline undergoes various chemical reactions, including:

    Complexation: Forms stable complexes with metal ions such as copper, nickel, and zinc.

    Oxidation: Can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Substitution reactions can occur at the aromatic ring or the imine nitrogen.

Common Reagents and Conditions

    Complexation: Metal salts (e.g., copper(II) chloride, nickel(II) acetate) in the presence of a suitable solvent (e.g., ethanol, methanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or alkylating agents.

Major Products Formed

    Complexation: Metal-ligand complexes with varying coordination geometries.

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic or imine compounds.

Scientific Research Applications

N,N-Bis-(2-salicylideneaminoethyl)-aniline has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.

    Biology: Investigated for its potential as a chelating agent in biological systems.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of sensors, catalysts, and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N,N-Bis-(2-salicylideneaminoethyl)-aniline primarily involves its ability to coordinate with metal ions through its donor atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological activities. The molecular targets and pathways involved depend on the specific metal ion and the context of the application.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis-(2-salicylideneaminoethyl)-ethylenediamine
  • N,N-Bis-(2-salicylideneaminoethyl)-piperazine
  • N,N-Bis-(2-salicylideneaminoethyl)-diethylenetriamine

Uniqueness

N,N-Bis-(2-salicylideneaminoethyl)-aniline is unique due to its specific structural features, such as the presence of aniline and salicylidene moieties, which provide distinct electronic and steric properties. These features enable it to form stable complexes with a wide range of metal ions and exhibit diverse chemical reactivity and applications.

Properties

CAS No.

52761-19-0

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

2-[2-[N-[2-[(2-hydroxyphenyl)methylideneamino]ethyl]anilino]ethyliminomethyl]phenol

InChI

InChI=1S/C24H25N3O2/c28-23-12-6-4-8-20(23)18-25-14-16-27(22-10-2-1-3-11-22)17-15-26-19-21-9-5-7-13-24(21)29/h1-13,18-19,28-29H,14-17H2

InChI Key

KRFPKOOMJXCUCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCN=CC2=CC=CC=C2O)CCN=CC3=CC=CC=C3O

Origin of Product

United States

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